Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate
Brand Name: Vulcanchem
CAS No.: 142801-72-7
VCID: VC21147202
InChI: InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)10-14-13-6-5-12(19-4)9-11(13)7-8-17-14/h5-6,9,14,17H,7-8,10H2,1-4H3/t14-/m0/s1
SMILES: CC(C)(C)OC(=O)CC1C2=C(CCN1)C=C(C=C2)OC
Molecular Formula: C16H23NO3
Molecular Weight: 277.36 g/mol

Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate

CAS No.: 142801-72-7

Cat. No.: VC21147202

Molecular Formula: C16H23NO3

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate - 142801-72-7

Specification

CAS No. 142801-72-7
Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
IUPAC Name tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate
Standard InChI InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)10-14-13-6-5-12(19-4)9-11(13)7-8-17-14/h5-6,9,14,17H,7-8,10H2,1-4H3/t14-/m0/s1
Standard InChI Key WDBFQNUIFSHDTA-AWEZNQCLSA-N
Isomeric SMILES CC(C)(C)OC(=O)C[C@H]1C2=C(CCN1)C=C(C=C2)OC
SMILES CC(C)(C)OC(=O)CC1C2=C(CCN1)C=C(C=C2)OC
Canonical SMILES CC(C)(C)OC(=O)CC1C2=C(CCN1)C=C(C=C2)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator